molecular formula C16H13N3O2S B14405637 Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate CAS No. 84645-53-4

Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate

Cat. No.: B14405637
CAS No.: 84645-53-4
M. Wt: 311.4 g/mol
InChI Key: MCBKDWGYEKOMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl acetate with a thiazole derivative. The reaction conditions often require the presence of an acid catalyst to facilitate the esterification process. For example, carboxylic acids can react with alcohols in the presence of an acid catalyst to form esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes where the reactants are mixed in specific ratios and subjected to controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group into alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like ammonia (NH₃) and primary amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate exerts its effects involves interactions with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The dicyanomethylidene group can act as an electron-withdrawing group, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate is unique due to the presence of the thiazole ring and the dicyanomethylidene group. These functional groups confer distinct chemical properties, making the compound versatile for various scientific and industrial applications.

Properties

CAS No.

84645-53-4

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H13N3O2S/c1-2-21-15(20)8-14-11-22-16(12(9-17)10-18)19(14)13-6-4-3-5-7-13/h3-7,11H,2,8H2,1H3

InChI Key

MCBKDWGYEKOMHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=C(C#N)C#N)N1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.